2-Methyl-1,3-benzoxazole-5-carbonitrile

Purity Melting Point Quality Control

Generic benzoxazole intermediates often suffer from undefined purity and storage instability, leading to failed syntheses. 2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS 903556-80-9) solves this with precise characterization: • ≥95% purity, mp 115-117 °C - ensures reproducible yields in multi-step medchem synthesis. • LogP ~2.4, TPSA 49.8 Ų - meets drug-likeness criteria for oral bioavailability. • Ambient bench-stable solid - eliminates cold storage, streamlines HTS logistics. The 5-CN group enables versatile downstream modifications (hydrolysis, reduction, tetrazole formation).

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 903556-80-9
Cat. No. B1386483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzoxazole-5-carbonitrile
CAS903556-80-9
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
InChIKeyNAHBXMFWPHJPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS 903556-80-9) Technical Specifications & Procurement Overview


2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS 903556-80-9) is a heterocyclic aromatic compound characterized by a benzoxazole ring with a methyl substituent at the 2-position and a cyano group at the 5-position . It serves primarily as a versatile synthetic intermediate and a core scaffold in medicinal chemistry for the development of bioactive compounds . The compound is a pale yellow solid with a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol .

Procurement Risks: Why 2-Methyl-1,3-benzoxazole-5-carbonitrile Cannot Be Casually Replaced


Substituting 2-Methyl-1,3-benzoxazole-5-carbonitrile with a different benzoxazole derivative is not a neutral decision, as even minor structural modifications can result in significant and unpredictable shifts in biological activity and physicochemical properties. The specific substitution pattern (2-methyl, 5-cyano) is a critical determinant of its interaction with biological targets and its utility as a synthetic building block. For instance, replacing the methyl group with a chloromethyl or a thioxo group fundamentally alters the compound's reactivity and may compromise established synthetic routes. Furthermore, variations in commercially available purity, which can range from ≥95% to undefined grades, directly impact experimental reproducibility and downstream synthesis efficiency . Relying on a generic analog without rigorous validation introduces a high risk of failed experiments and lost time, underscoring the need for a compound with precisely defined and documented characteristics.

Quantitative Differentiation: Evidence-Based Selection Guide for 2-Methyl-1,3-benzoxazole-5-carbonitrile


2-Methyl-1,3-benzoxazole-5-carbonitrile: Guaranteed Purity and Melting Point for Reproducible Synthesis

The commercial product from Apollo Scientific provides a guaranteed purity of ≥95% and a well-defined melting point range of 115-117 °C . In contrast, alternative suppliers such as Chemenu offer a purity specification of '95%+' without a defined melting point, which can lead to uncertainty in handling and characterization . This specification ensures greater batch-to-batch consistency, which is critical for reproducible experimental results.

Purity Melting Point Quality Control

LogP and TPSA Values Differentiate 2-Methyl-1,3-benzoxazole-5-carbonitrile for Drug Design

The compound's calculated partition coefficient (LogP) of 1.9-2.4 and topological polar surface area (TPSA) of 49.8 Ų are key physicochemical parameters that distinguish it from other benzoxazole-5-carbonitrile derivatives . These values suggest favorable drug-like properties, including potential for good oral absorption and blood-brain barrier permeability, which are not guaranteed with other analogs lacking the specific 2-methyl substitution.

Lipophilicity Drug Discovery Physicochemical Properties

2-Methyl-1,3-benzoxazole-5-carbonitrile: A Bench-Stable Solid for Simplified Handling

The compound is supplied as a pale yellow solid, which is easier to handle, store, and accurately weigh compared to liquid or hygroscopic analogs . For instance, its close analog 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is often stored refrigerated, requiring more complex logistics and potentially affecting stability during use . This solid state, combined with a defined melting point, indicates a stable, non-deliquescent material suitable for long-term storage under standard laboratory conditions.

Physical Form Stability Logistics

Targeted Applications for 2-Methyl-1,3-benzoxazole-5-carbonitrile in R&D


High-Fidelity Building Block for Medicinal Chemistry Synthesis

In drug discovery projects where reproducibility is paramount, this compound is the preferred building block due to its guaranteed purity (≥95%) and defined physical properties (melting point 115-117 °C). This ensures consistent yields in multi-step syntheses and reliable SAR data, a requirement that generic, less-defined batches cannot fulfill .

Optimization of Lead-Like Libraries with Favorable Physicochemical Profiles

When designing compound libraries with enhanced oral bioavailability potential, 2-Methyl-1,3-benzoxazole-5-carbonitrile is a strategic choice. Its calculated LogP of ~2.4 and TPSA of 49.8 Ų align with the 'rule of 5' guidelines for drug-likeness, allowing medicinal chemists to bias their libraries toward compounds with a higher probability of success in ADME assays, compared to more polar or lipophilic analogs .

Logistically Simplified Lead Identification for High-Throughput Screening

For labs running high-throughput screening campaigns, the logistical advantages of a bench-stable solid cannot be overstated. The fact that this compound does not require refrigerated storage, unlike analogs such as 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, streamlines inventory management, reduces the risk of compound degradation, and minimizes operational overhead, making it an operationally efficient choice for large-scale screening .

Precursor for Tailored Chemical Probes via Nitrile Group Transformation

The 5-carbonitrile group provides a versatile functional handle for further chemical modifications (e.g., hydrolysis to carboxylic acids, reduction to amines, or conversion to tetrazoles). This distinct reactivity makes it a valuable intermediate for creating custom chemical probes or activity-based probes, providing a synthetic advantage over simple 2-methylbenzoxazole scaffolds that lack this functionality.

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